β-クロセチン

説明

beta-Crocetin is a natural product found in Crocus sativus with data available.

科学的研究の応用

β-クロセチンの科学研究への応用について、3つのユニークな応用に焦点を当てて包括的に分析します。各分野は、明確で記述的な見出しを付けて個別に詳細なセクションで説明します。

腫瘍学

β-クロセチンは、抗癌剤として可能性を示しています。クロセチンが関与する可能性のあるさまざまな潜在的な作用機序を認識することに重点を置いて、癌治療における治療効果が研究されています。 クロセチンの静脈内投与は、尿や糞便中の検出にはつながりませんが、経口投与では主に糞便を介して排泄されます .

神経学

神経学では、β-クロセチンは、アルツハイマー病(AD)マウスモデルにおける炎症とアミロイドβ(Aβ)蓄積の軽減の能力について試験されています。 スウェーデン変異型APP751を安定的にトランスフェクトしたHeLa細胞における細胞生存率とAβ40およびAβ42のレベルにも影響を与えました .

心臓病学

β-クロセチンは、特に心臓疾患と脂質異常症の治療における心臓病学に治療的応用があります。 試験管内研究では、血清低密度リポタンパク質(LDL)コレステロール濃度を低下させることが観察されています .

作用機序

Target of Action

Beta-Crocetin, a natural product derived from certain plants, has been found to possess a variety of pharmacological properties, including cardioprotective, hepatoprotective, neuroprotective, antidepressant, antiviral, anticancer, atherosclerotic, antidiabetic, and memory-enhancing properties . It interacts with multiple targets in the body, including various enzymes and cellular pathways .

Mode of Action

Beta-Crocetin interacts with its targets through a series of biochemical reactions. For instance, it has been found to suppress the palmitate-induced activation of c-Jun NH (2)-terminal kinase (JNK) and inhibitor kappaB kinase beta (IKKbeta) by inhibiting protein kinase Ctheta (PKCtheta) phosphorylation, thereby improving insulin sensitivity in 3T3-L1 adipocytes .

Biochemical Pathways

Beta-Crocetin affects multiple biochemical pathways. For example, it has been found to modulate the PI3K/Akt, MAPK, and NF-κB pathways . These pathways play crucial roles in cell proliferation, apoptosis, angiogenesis, and inflammation, among other processes .

Pharmacokinetics

Understanding the pharmacokinetics of Beta-Crocetin is crucial for optimizing its therapeutic applications. Although poor bioavailability hinders therapeutic applications, derivatization and formulation preparation technologies have broadened the application prospects for Beta-Crocetin .

Result of Action

The interaction of Beta-Crocetin with its targets and the subsequent changes in biochemical pathways result in a variety of molecular and cellular effects. For instance, Beta-Crocetin has been found to exhibit diverse anti-tumorigenic activities, including inhibition of tumor cell proliferation, induction of apoptosis, suppression of angiogenesis, and potentiation of chemotherapy .

Action Environment

The action, efficacy, and stability of Beta-Crocetin can be influenced by various environmental factors. For example, Beta-Crocetin is sensitive to thermal treatment, light, and pH, undergoing oxidation and isomerization when exposed to light and heat . It is commonly stabilized by esterification with gentiobiose, glucose, or other common sugar moieties .

生化学分析

Biochemical Properties

Beta-Crocetin plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. A critical step in crocin biosynthesis, which is a derivative of Beta-Crocetin, involves the symmetrical cleavage of zeaxanthin’s two 3-OH-β-ionone rings to yield crocetin dialdehyde . This process involves carotenoid cleavage dioxygenases (CCDs) from diverse sources .

Cellular Effects

Beta-Crocetin has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It exhibits a wide range of pharmacological effects on neurodegeneration, cardiovascular disease, cerebrovascular disease, depression, liver disease, arthritis, tumor, diabetes, etc .

Molecular Mechanism

Beta-Crocetin exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Beta-Crocetin change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Beta-Crocetin vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Beta-Crocetin is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels

Transport and Distribution

Beta-Crocetin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation . Tissue analysis has shown that Beta-Crocetin is widely distributed in the liver and kidney .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

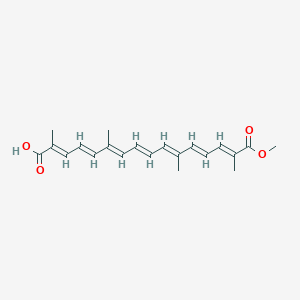

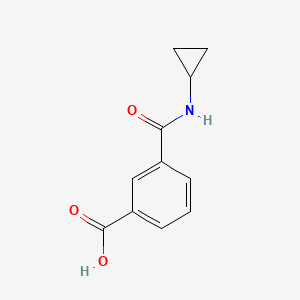

(2E,4E,6E,8E,10E,12E,14E)-16-methoxy-2,6,11,15-tetramethyl-16-oxohexadeca-2,4,6,8,10,12,14-heptaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c1-16(12-8-14-18(3)20(22)23)10-6-7-11-17(2)13-9-15-19(4)21(24)25-5/h6-15H,1-5H3,(H,22,23)/b7-6+,12-8+,13-9+,16-10+,17-11+,18-14+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGQUKOLHQXDLV-QTNXRKSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC)C=CC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)OC)/C=C/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1518017.png)

![2-{4-[(3-Amino-4-chlorophenyl)sulfonyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518018.png)